molecular formula C10H8BrNO2 B1415474 Methyl 3-bromo-5-cyano-4-methylbenzoate CAS No. 1807209-49-9

Methyl 3-bromo-5-cyano-4-methylbenzoate

Cat. No.: B1415474
CAS No.: 1807209-49-9
M. Wt: 254.08 g/mol
InChI Key: GGYBNPRXULQJHI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-methylbenzoate is a synthetic aromatic ester featuring a bromine atom at position 3, a cyano group at position 5, and a methyl substituent at position 4 of the benzene ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its substituents influence reactivity, solubility, and biological activity. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of approximately 274.08 g/mol. The bromine and cyano groups contribute to electron-withdrawing effects, while the methyl group enhances lipophilicity, impacting its interaction with biological targets or synthetic pathways .

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(5-12)3-7(4-9(6)11)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYBNPRXULQJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-bromo-5-cyano-4-methylbenzoate with structurally related esters, highlighting substituent positions, molecular properties, and similarity scores:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features Similarity Score
This compound Not provided C₁₀H₈BrNO₂ ~274.08 Br (3), CN (5), Me (4) High lipophilicity; balanced electronic effects Reference
Methyl 3-bromo-5-cyanobenzoate 453566-15-9 C₉H₆BrNO₂ 256.06 Br (3), CN (5) Lacks methyl group; lower molecular weight and lipophilicity 0.90
Methyl 2-bromo-5-cyanobenzoate 1031927-03-3 C₉H₆BrNO₂ 256.06 Br (2), CN (5) Bromine at position 2 alters electronic effects; may reduce steric hindrance 0.86
Ethyl 3-bromo-4-methylbenzoate 147962-81-0 C₁₀H₁₁BrO₂ 259.10 Br (3), Me (4), Et ester Ethyl ester increases hydrophobicity; slower hydrolysis vs. methyl esters 0.85
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 267.48 Br (3), Cl (4), F (5) Halogen-rich; high electronegativity impacts reactivity -
Methyl 3-bromo-4-cyano-5-hydroxybenzoate 1805578-61-3 C₉H₆BrNO₃ 272.06 Br (3), CN (4), OH (5) Hydroxyl group enhances solubility and hydrogen bonding -

Key Differences and Implications

Substituent Position and Reactivity: Bromine at position 3 (target compound) vs. position 2 (Methyl 2-bromo-5-cyanobenzoate) alters electronic effects. Position 3 bromine creates a meta-directing effect, favoring electrophilic substitution at positions 5 and 6, whereas position 2 bromine may sterically hinder adjacent reactions .

Functional Group Variations: Cyano vs. Halogens: The cyano group in the target compound is a stronger electron-withdrawing group than halogens (e.g., Cl, F in Methyl 3-bromo-4-chloro-5-fluorobenzoate), increasing the acidity of aromatic protons and stabilizing negative charges in intermediates . Hydroxyl Group: Methyl 3-bromo-4-cyano-5-hydroxybenzoate’s hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions compared to the target compound’s methyl group .

Ester Group Impact :

  • Ethyl esters (e.g., Ethyl 3-bromo-4-methylbenzoate) exhibit slower hydrolysis rates than methyl esters due to increased alkyl chain length, making them preferable in prodrug designs for delayed release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-cyano-4-methylbenzoate
Reactant of Route 2
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Methyl 3-bromo-5-cyano-4-methylbenzoate

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